JAS239

Choline Kinase Alpha Breast Cancer Enzyme Inhibition

JAS239 is a bis-indolium carbocyanine dye that functions as a competitive, intracellular inhibitor of choline kinase alpha (ChoKα), a key enzyme in phosphatidylcholine biosynthesis. It is distinguished by its inherent near-infrared (NIR) fluorescence (ex/em: 745/775 nm), enabling its dual use as a therapeutic agent and a companion diagnostic for optical imaging.

Molecular Formula C31H37ClN2O2
Molecular Weight 505.099
CAS No. 1630288-74-2
Cat. No. B608170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAS239
CAS1630288-74-2
SynonymsJAS239;  JAS-239;  JAS 239; 
Molecular FormulaC31H37ClN2O2
Molecular Weight505.099
Structural Identifiers
SMILESCC1(C)C(/C=C/C=C/C=C/C=C2N(CCO)C3=C(C=CC=C3)C/2(C)C)=[N+](CCO)C4=C1C=CC=C4.[Cl-]
InChIInChI=1S/C31H37N2O2.ClH/c1-30(2)24-14-10-12-16-26(24)32(20-22-34)28(30)18-8-6-5-7-9-19-29-31(3,4)25-15-11-13-17-27(25)33(29)21-23-35;/h5-19,34-35H,20-23H2,1-4H3;1H/q+1;/p-1
InChIKeyQSVUHZZKDVAPPZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JAS239 (CAS 1630288-74-2): NIR-Fluorescent Choline Kinase Inhibitor Procurement Guide


JAS239 is a bis-indolium carbocyanine dye that functions as a competitive, intracellular inhibitor of choline kinase alpha (ChoKα), a key enzyme in phosphatidylcholine biosynthesis [1]. It is distinguished by its inherent near-infrared (NIR) fluorescence (ex/em: 745/775 nm), enabling its dual use as a therapeutic agent and a companion diagnostic for optical imaging [2]. This compound has demonstrated activity in multiple cancer models, including breast cancer and glioblastoma [3].

Why JAS239 (CAS 1630288-74-2) Cannot Be Replaced by Generic ChoK Inhibitors


A simple substitution with a non-fluorescent ChoK inhibitor like MN58b or CK37 fails to replicate the multifunctional utility of JAS239. While these alternatives can inhibit choline phosphorylation, they lack the intrinsic NIR fluorescence that allows JAS239 to act as a companion diagnostic, enabling real-time, non-invasive monitoring of ChoKα status, target engagement, and drug biodistribution in vivo [1]. This decoupled approach requires a separate probe for imaging, complicating experimental workflows and raising concerns about co-localization and pharmacokinetic mismatch [2]. Therefore, selecting a generic inhibitor sacrifices the integrated theranostic capability that is central to JAS239's value proposition.

Quantitative Evidence for JAS239 (CAS 1630288-74-2) Selection over Alternatives


Comparable Acute ChoK Inhibition Potency to MN58b in Breast Cancer Cell Lines

JAS239 demonstrates comparable acute potency to the established bis-pyridinium ChoK inhibitor MN58b. In a panel of four human breast cancer cell lines, the IC50 for inhibiting 14C-choline phosphorylation after 2 hours was within a 1.8- to 4.4-fold range of MN58b. For example, in the aggressive triple-negative MDA-MB-231 line, JAS239's IC50 was 9.92 ± 0.22 µM compared to 4.36 ± 1.37 µM for MN58b [1]. This indicates that the addition of the NIR fluorophore does not fundamentally compromise the core enzymatic inhibition activity.

Choline Kinase Alpha Breast Cancer Enzyme Inhibition

Superior Reduction of In Vivo Tumor Total Choline Levels Versus MN58b

Despite a slightly higher in vitro IC50, JAS239 was more effective than MN58b at a key pharmacodynamic endpoint in vivo. In mice bearing MDA-MB-231 xenografts, therapeutic dosing with JAS239 led to a greater reduction in tumor total choline (tCho) levels compared to MN58b, as measured by 1H magnetic resonance spectroscopy (MRS). JAS239 treatment reduced tCho significantly below baseline, whereas MN58b's effect was less pronounced [1][2]. This suggests superior target engagement or a more sustained effect in the tumor microenvironment.

Tumor Metabolism Magnetic Resonance Spectroscopy In Vivo Efficacy

Unique Intrinsic NIR Fluorescence Enables Non-Invasive Imaging of ChoKα Status

A critical differentiator for JAS239 is its inherent NIR fluorescence (lex: 745 nm, lem: 775 nm), a property absent in all other major ChoK inhibitors like MN58b. This eliminates the need for secondary labeling or a separate imaging probe. In vivo, a trace dose of JAS239 successfully delineated orthotopic MCF7 breast tumor xenografts and distinguished tumors overexpressing ChoKα from their empty vector counterparts via optical imaging [1]. Colocalization analysis confirmed that 89 ± 9% of ChoKα-positive pixels were also positive for JAS239, demonstrating highly specific target engagement imaging [2].

Near-Infrared Imaging Theranostics Target Engagement

Equivalent In Vivo Tumor Growth Arrest and Apoptosis Induction to MN58b

At higher therapeutic doses, JAS239 proved to be as effective as MN58b at arresting tumor growth and inducing apoptosis in MDA-MB-231 triple-negative breast cancer xenografts. Histological assessment confirmed that both compounds similarly reduced tumor cell density and decreased proliferation [1]. This demonstrates that the multifunctional design of JAS239 does not come at the cost of therapeutic efficacy, matching the performance of a leading ChoK inhibitor candidate in a standard preclinical model.

Tumor Xenograft Efficacy Study Apoptosis

Optimal Scientific and Procurement Scenarios for JAS239 (CAS 1630288-74-2)


Integrating ChoKα Inhibition with Companion Diagnostics in Preclinical Drug Development

For research programs developing ChoKα inhibitors, JAS239 serves a dual purpose. Its ability to competitively inhibit ChoKα with low-micromolar potency, matched with its NIR fluorescence, allows a single molecule to function as both the therapeutic lead and the imaging agent to monitor target engagement and response. This is directly supported by its colocalization with ChoKα (89±9%) and its capacity to delineate tumor margins in vivo [1][2].

Non-Invasive Stratification of ChoKα-Overexpressing Tumors for Targeted Therapy Studies

JAS239's inherent fluorescence enables optical imaging to non-invasively distinguish tumors with high ChoKα expression from those with baseline levels. This was demonstrated in MCF7 xenografts, where JAS239 uptake clearly differentiated ChoKα-overexpressing tumors from their isogenic controls [1]. This scenario is ideal for enriching study cohorts with ChoKα-positive tumors before initiating a therapeutic regimen.

Investigating Choline Metabolism in the Tumor Microenvironment

The compound's specificity for ChoKα makes it a valuable chemical probe for studying aberrant choline metabolism in cancer. Its use has been validated across multiple cancer types, including glioblastoma, where JAS239 treatment led to significant changes in phospholipid metabolism detectable by MRS in vivo [3]. This supports studies aiming to connect metabolic reprogramming to tumor aggression.

Theranostic Studies Linking Pharmacodynamics to Tumor Response

JAS239 is the only ChoK inhibitor that allows researchers to directly correlate drug biodistribution and target inhibition with therapeutic outcome without needing a separate imaging agent. Its superior efficacy over MN58b in reducing tumor tCho levels, combined with equivalent tumor growth arrest [2], enables robust, multimodal studies where the same molecule serves as both treatment and readout, streamlining complex experimental designs.

Quote Request

Request a Quote for JAS239

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.